molecular formula C16H22N2O4 B7543322 N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide

Cat. No. B7543322
M. Wt: 306.36 g/mol
InChI Key: VEYATJKDMUUZGR-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide is still under investigation. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of inflammatory enzymes, and induce apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide in lab experiments is its potential as a multifunctional compound with various applications. However, one limitation is that the compound may exhibit cytotoxicity at high concentrations, which may affect its use in certain experiments.

Future Directions

There are several future directions for the research on N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide. Some potential areas of study include the development of new drug formulations based on the compound, the investigation of its potential as a fluorescent probe and sensor, and the exploration of its mechanism of action and potential targets for drug development. Additionally, further studies may be needed to determine the optimal concentration and dosing of the compound for various applications.

Synthesis Methods

The synthesis of N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide has been carried out through various methods, including the reaction of 2-pyridinecarboxylic acid with 3-amino-1,2-propanediol in the presence of triphenylphosphine and diethylazodicarboxylate. Another method involves the reaction of 2-pyridinecarboxylic acid with 3-aminopropanol in the presence of triphenylphosphine and diethylazodicarboxylate followed by the reaction with 1,4-dioxaspiro[4.5]decan-8-ylmethyl chloride.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for drug development. It has also been studied for its potential use as a fluorescent probe in bioimaging and as a sensor for detecting metal ions.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-18-9-5-6-13(15(18)20)14(19)17-10-12-11-21-16(22-12)7-3-2-4-8-16/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYATJKDMUUZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide

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